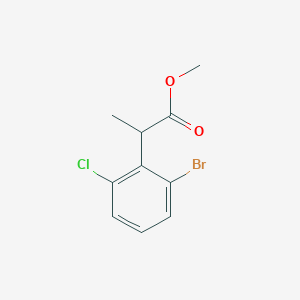
Methyl 2-(2-bromo-6-chlorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-bromo-6-chlorophenyl)propanoate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of propanoic acid and contains both bromine and chlorine substituents on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-6-chlorophenyl)propanoate typically involves the esterification of 2-(2-bromo-6-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-6-chlorophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Various substituted phenylpropanoates.
Reduction: 2-(2-bromo-6-chlorophenyl)propanol.
Oxidation: 2-(2-bromo-6-chlorophenyl)propanoic acid.
Scientific Research Applications
Methyl 2-(2-bromo-6-chlorophenyl)propanoate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-6-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-methylpropanoate
- Ethyl 2-bromo-2-methylpropanoate
- Methyl 2-chloro-2-methylpropanoate
Uniqueness
Methyl 2-(2-bromo-6-chlorophenyl)propanoate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation provides distinct chemical properties compared to similar compounds with only one halogen substituent.
Biological Activity
Methyl 2-(2-bromo-6-chlorophenyl)propanoate is a halogenated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a propanoate backbone with a bromine and chlorine substitution on the phenyl ring. This dual halogenation can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
| Compound | Chemical Structure | Notable Features |
|---|---|---|
| This compound | Structure | Dual halogenation enhances binding affinity to targets |
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The presence of halogen atoms enhances binding affinity, potentially leading to the inhibition of critical pathways involved in cell proliferation and survival. For instance, studies have shown that compounds with similar structures can inhibit the PI3K/AKT signaling pathway, which is crucial in cancer progression .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various human tumor cell lines. Notably, it has shown promising results against prostate cancer cells (DU145), where it inhibited cell proliferation through apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| DU145 (Prostate Cancer) | 15 | Induction of apoptosis via PI3K/AKT pathway inhibition |
| MDA-MB-231 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
- Prostate Cancer Treatment : A study assessed the effects of this compound on DU145 cells, revealing a dose-dependent reduction in cell viability and increased apoptosis markers such as caspase activation.
- Antimicrobial Efficacy : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics, indicating potential for development as an antimicrobial agent.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
methyl 2-(2-bromo-6-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H10BrClO2/c1-6(10(13)14-2)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3 |
InChI Key |
KKGHLVBGJJYXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















